Farnesylthiosalicylsäureamid

Übersicht

Beschreibung

Farnesyl Thiosalicylic Acid Amide is a derivative of farnesyl thiosalicylic acid. It is known for its ability to inhibit the Ras protein, which is involved in cell growth and differentiation. This compound has shown potential in cancer research due to its ability to reduce Ras-GTP levels and inhibit cell growth .

Wissenschaftliche Forschungsanwendungen

Farnesyl-Thiosalicylsäureamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Protein-Interaktionen und Signalwegen.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs aufgrund seiner Fähigkeit, Ras-vermittelte Signalwege zu hemmen.

Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in chemischen Produktionsprozessen eingesetzt

5. Wirkmechanismus

Farnesyl-Thiosalicylsäureamid übt seine Wirkung durch Hemmung des Ras-Proteins aus. Es löst Ras von der Zellmembran ab, wodurch es für den proteolytischen Abbau anfällig wird. Diese Hemmung unterbricht Ras-vermittelte Signalwege, die für das Zellwachstum und das Überleben von entscheidender Bedeutung sind. Die Verbindung zielt speziell auf die GTP-gebundene aktive Form von Ras ab und verhindert seine Interaktion mit nachgeschalteten Effektoren .

Ähnliche Verbindungen:

Farnesyl-Thiosalicylsäure: Die Stammverbindung, ebenfalls bekannt für die Hemmung von Ras.

Farnesyl-Thioessigsäure: Ein weiteres Derivat mit ähnlichen inhibitorischen Wirkungen auf Ras.

15-Desoxy-Δ12,14-Prostaglandin J2: Eine Lipidverbindung, die TRPA1-Kanäle aktiviert.

Einzigartigkeit: Farnesyl-Thiosalicylsäureamid ist einzigartig durch seine höhere Potenz im Vergleich zu seiner Stammverbindung, Farnesyl-Thiosalicylsäure. Es hat eine höhere Wirksamkeit bei der Hemmung des Tumorzellwachstums gezeigt und einen eigenen Wirkmechanismus, der die Ablösung von Ras von der Zellmembran beinhaltet .

Wirkmechanismus

Target of Action

Farnesyl Thiosalicylic Acid Amide (FTS-A) primarily targets the Ras protein . Ras proteins, including H-RAS, K-RAS, and N-RAS isoforms, are crucial for regulating many malignant cell functions, such as proliferation, differentiation, survival, and induction of angiogenesis . They are activated by mutation in approximately one-third of human cancers .

Mode of Action

FTS-A competitively blocks Ras signaling . It specifically inhibits the activation of Ras by oncogenic stimuli and growth factor receptors, thereby suppressing Ras-dependent tumor growth . FTS-A also interferes with Ras membrane interactions that are crucial for Ras-dependent transformation .

Biochemical Pathways

The primary biochemical pathway affected by FTS-A is the Ras signaling pathway . By inhibiting the activation of Ras, FTS-A disrupts the signaling cascade that leads to the uncontrolled growth and division of cancer cells . The downstream effects of this disruption include the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The pharmacokinetic profile of FTS-A is characterized by slow absorption and a rapid elimination phase following oral administration . The half-life (T1/2) is approximately 3.6 ± 2.2 hours on day 1 . The exposure of FTS-A (Cmax; day 1 AUCinf vs. day 15 AUC0–12h) is similar between days 1 and 15 . These properties impact the bioavailability of FTS-A and determine the dosing regimen for therapeutic applications.

Result of Action

FTS-A reduces Ras-GTP levels and inhibits cell growth . It has been shown to inhibit the growth of PANC-1 and U87 tumor cells with IC50 values of 20 and 10 µM, respectively . In animal models, treatment with FTS-A has been shown to inhibit tumor growth by at least 50% of controls .

Biochemische Analyse

Biochemical Properties

Farnesyl Thiosalicylic Acid Amide acts by reducing the levels of Ras-GTP, thereby inhibiting cell growth . It has been found to be effective against Panc-1 and U87 cells, with IC50 values of 20 and 10 μM respectively . The compound interacts with Ras proteins, dislodging them from the cell membrane and inhibiting downstream signaling .

Cellular Effects

Farnesyl Thiosalicylic Acid Amide has been shown to have significant effects on various types of cells. In Panc-1 and U87 cells, it reduces the levels of Ras-GTP, leading to inhibition of cell growth . It has also been found to induce apoptosis in HepG2 and Hep3B cells .

Molecular Mechanism

The molecular mechanism of Farnesyl Thiosalicylic Acid Amide involves its interaction with Ras proteins. It selectively dislodges active Ras proteins from the cell membrane, inhibiting downstream signaling . This results in a reduction of Ras-GTP levels and inhibition of cell growth .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Farnesyl Thiosalicylic Acid Amide in laboratory settings are limited, it has been observed that the compound induces a dose- and time-dependent decrease of cell growth in HCC cells .

Dosage Effects in Animal Models

In animal models, Farnesyl Thiosalicylic Acid Amide has been shown to inhibit tumor growth. For example, in nude mice bearing either U87 glioblastoma or PANC-1 tumors, treatment with 100 mg/kg FTS Amide twice daily for four days inhibited tumor growth by at least 50% of controls .

Metabolic Pathways

Given its role as a Ras inhibitor, it is likely to be involved in pathways related to cell growth and proliferation .

Transport and Distribution

Given its mechanism of action, it is likely to interact with the cell membrane where Ras proteins are located .

Subcellular Localization

The subcellular localization of Farnesyl Thiosalicylic Acid Amide is likely to be at the cell membrane, given its interaction with Ras proteins that are located at the inner surface of the plasma membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Farnesyl-Thiosalicylsäureamid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Farnesyl-Thiosalicylsäure mit einem Amin beinhaltet. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann das Erhitzen zur Förderung der Reaktion beinhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Farnesyl-Thiosalicylsäureamid beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz der Produktion verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Farnesyl-Thiosalicylsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können zur Reduktion der Verbindung verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile funktionelle Gruppen in der Verbindung ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, typischerweise in einem Alkohol-Lösungsmittel.

Substitution: Nucleophile wie Halogenide oder Amine, oft in polaren aprotischen Lösungsmitteln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Farnesyl Thiosalicylic Acid: The parent compound, also known for inhibiting Ras.

Farnesyl Thioacetic Acid: Another derivative with similar inhibitory effects on Ras.

15-deoxy-Δ12,14-prostaglandin J2: A lipid compound that activates TRPA1 channels.

Uniqueness: Farnesyl Thiosalicylic Acid Amide is unique due to its higher potency compared to its parent compound, Farnesyl Thiosalicylic Acid. It has shown greater efficacy in inhibiting tumor cell growth and has a distinct mechanism of action involving the dislodgment of Ras from the cell membrane .

Eigenschaften

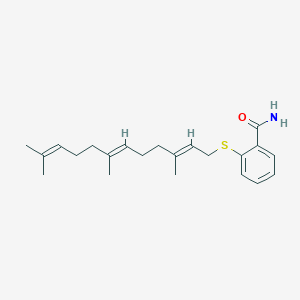

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFRUGZMZCRD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

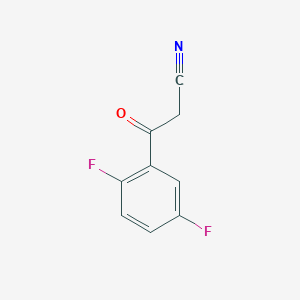

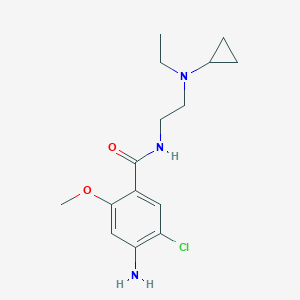

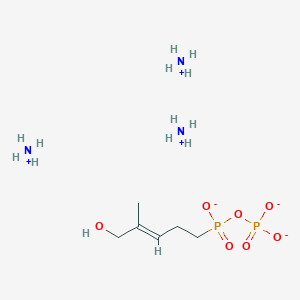

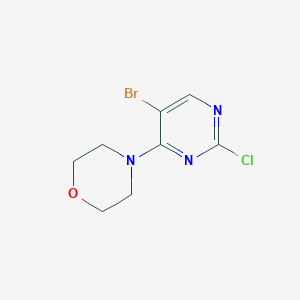

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)